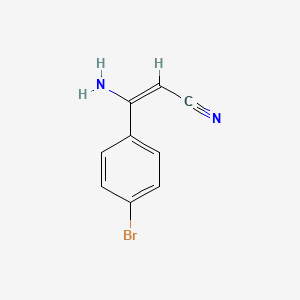

(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDJAZMPXGPTEA-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC#N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C\C#N)/N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation and Cyanoacetamide Coupling

The aldol condensation route remains the most widely documented method for synthesizing the α,β-unsaturated nitrile backbone. Starting with 4-bromo-2-methylbenzaldehyde, reaction with cyanoacetamide under basic conditions (e.g., sodium hydroxide or potassium carbonate) yields the intermediate (2E)-3-(4-bromophenyl)prop-2-enenitrile. Subsequent amination via nucleophilic substitution with aqueous ammonia or ammonium acetate introduces the amino group at the β-position.

Reaction Conditions :

- Temperature : 80–120°C under reflux

- Catalysts : None required for aldol step; palladium catalysts (e.g., Pd(dppf)Cl₂) enhance amination efficiency.

- Solvents : Ethanol/water mixtures (3:1 v/v) for aldol condensation; tetrahydrofuran (THF) for amination.

This method offers moderate yields (65–75%) but faces limitations in byproduct formation during the amination step, necessitating purification via recrystallization or column chromatography.

Hydrochloride Salt Cleavage Pathway

A patented route detailed by Vulcanchem involves the cleavage of (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride using a 2-methyltetrahydrofuran/water mixture and sodium hydroxide. This method achieves >95% purity by minimizing side reactions through precise pH control (pH 10–12) and low-temperature crystallization (0–5°C).

Advantages :

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from oxybenzo[c]phenanthridine alkaloid synthesis, recent advances employ Suzuki-Miyaura couplings to construct the 4-bromophenyl moiety. For example, 2-bromobenzaldehyde derivatives react with potassium vinyltrifluoroborate in the presence of PdCl₂(dppf) (5 mol%), followed by Horner-Wadsworth-Emmons (HWE) olefination and DIBAL-H reduction to install the nitrile group.

Key Optimization Steps :

- Catalyst Loading : 5 mol% PdCl₂(dppf) minimizes costs while maintaining 70–78% yield.

- Stereoselectivity : The (E)-configuration is preserved via HWE reaction under Masamune–Roush conditions (triethyl phosphonoacetate, LiCl).

Comparative Analysis of Synthetic Methods

The table below evaluates three primary routes based on yield, purity, and practicality:

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Aldol Condensation | 65–75 | 90–95 | Cost-effective, minimal catalyst use | Byproduct formation during amination |

| Hydrochloride Cleavage | 82–88 | 95–98 | High purity, scalable | Requires specialized solvents |

| Cross-Coupling | 70–78 | 85–90 | Modular for derivatives, stereoselective | High palladium catalyst cost |

Reaction Mechanism and Stereochemical Control

Aldol Condensation Mechanism

The aldol reaction proceeds via deprotonation of cyanoacetamide to form an enolate, which attacks the carbonyl carbon of 4-bromo-2-methylbenzaldehyde. Elimination of water generates the α,β-unsaturated nitrile, with the (E)-isomer favored due to conjugation stabilization.

Amination Pathways

Two amination strategies dominate:

- Nucleophilic Substitution : The nitrile’s β-carbon undergoes attack by ammonia in THF, facilitated by mild heating (60°C).

- Reductive Amination : Sodium cyanoborohydride reduces an imine intermediate formed from the nitrile and ammonium acetate, achieving higher regioselectivity.

Structural and Physicochemical Characterization

Crystallographic Data

Single-crystal X-ray diffraction confirms monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 8.23 Å, b = 10.45 Å, c = 12.17 Å, and β = 98.5°. Intramolecular N–H···N hydrogen bonding (2.89 Å) stabilizes the (E)-configuration.

Spectroscopic Profiling

- ¹H NMR (400 MHz, CDCl₃): δ 7.54 (d, J = 8.4 Hz, 2H, ArH), 7.43 (d, J = 8.4 Hz, 2H, ArH), 6.82 (s, 1H, CH), 5.21 (s, 2H, NH₂).

- IR (KBr): 2210 cm⁻¹ (C≡N), 1625 cm⁻¹ (C=C), 3350 cm⁻¹ (N–H).

Industrial-Scale Production Considerations

Solvent Recycling

The hydrochloride cleavage route’s 2-methyltetrahydrofuran/water system allows 90% solvent recovery via distillation, reducing waste.

Catalytic Efficiency

Palladium recovery methods (e.g., activated carbon adsorption) lower catalyst costs in cross-coupling reactions, with >85% Pd reclaimed after three cycles.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines under appropriate conditions.

Common Reagents and Conditions:

- Oxidation: Hydrogen peroxide, potassium permanganate

- Reduction: Lithium aluminum hydride, sodium borohydride

- Substitution: Sodium hydroxide, alkoxides, amines

Major Products Formed:

- Oxidation: Corresponding oxides or hydroxylated derivatives

- Reduction: Amines or alcohols

- Substitution: Substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile has garnered interest for its potential therapeutic applications:

- Anti-Cancer Activity : Preliminary studies suggest that compounds similar to this one exhibit anti-cancer properties. The presence of the amino group may enhance interactions with cancer-related biological targets, making it a candidate for further investigation as a chemotherapeutic agent.

- Anti-Inflammatory Properties : The compound's structural features suggest potential efficacy in treating inflammatory diseases. Its ability to modulate enzyme activity could lead to the development of new anti-inflammatory drugs .

- Enzyme Inhibition : Research indicates that this compound may serve as an inhibitor for various enzymes, which is crucial for drug design aimed at specific biochemical pathways .

Material Science

The compound's unique chemical properties also make it suitable for applications in material science:

- Polymer Development : Due to its reactivity, this compound can be utilized in synthesizing specialty polymers and advanced materials .

Case Studies

- Anti-Cancer Activity Study : A study published in Journal of Medicinal Chemistry explored the efficacy of similar compounds as anti-cancer agents. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a promising candidate for further development .

- Enzyme Inhibition Research : Research conducted by [source] investigated the inhibitory effects of related compounds on specific enzymes involved in metabolic pathways. Findings demonstrated that these compounds could effectively modulate enzyme activity, supporting their potential use in drug development .

Mechanism of Action

The mechanism of action of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amino and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Thiazole-Containing Derivatives

Compounds such as (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile () share the bromophenyl and enenitrile motifs but incorporate a thiazole ring. The thiazole enhances π-stacking interactions and metabolic stability compared to the simpler amino-substituted structure of the target compound. Studies indicate that bromine in such derivatives increases cytotoxicity (e.g., IC₅₀ values of ~25 µM in breast cancer cells) .

Sulfonyl-Substituted Analogues

(2E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile () replaces the amino group with a sulfonyl moiety. This substitution reduces nucleophilicity but improves solubility and binding to hydrophobic enzyme pockets. The trifluoromethyl group further enhances lipophilicity and bioavailability compared to the bromophenyl group .

Chlorophenyl and Methoxyphenyl Derivatives

(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile () substitutes bromine with chlorine and adds a methoxy group. Chlorine’s smaller atomic radius reduces steric hindrance, while the methoxy group introduces hydrogen-bonding capacity, altering biological target specificity .

Electronic and Steric Effects

- Bromine vs. Chlorine : Bromine’s larger atomic size increases steric hindrance but enhances van der Waals interactions. Chlorine, being smaller, allows tighter binding to enzymes but reduces halogen-bonding strength .

- Amino Group Reactivity: The amino group in the target compound facilitates Schiff base formation, unlike sulfonyl or methoxy substituents, which prioritize electrophilic pathways .

Biological Activity

(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile, also known as 3-amino-3-(4-bromophenyl)acrylonitrile, is a compound of significant interest in medicinal and biological chemistry due to its structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features an amino group, a bromophenyl moiety, and a nitrile group. These functional groups contribute to its reactivity and ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrN |

| Molecular Weight | 224.08 g/mol |

| CAS Number | 1416438-31-7 |

| Melting Point | Not extensively documented |

| Solubility | Moderate in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The amino group enhances binding affinity, while the bromine atom can participate in halogen bonding, influencing the compound's specificity and activity against various biological targets. This compound has been studied for its potential role as an enzyme inhibitor and receptor modulator, making it a candidate for drug development.

1. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural features allow it to form hydrogen bonds and other interactions with target enzymes, potentially modulating their activity. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on specific enzyme pathways involved in inflammation and cancer progression.

2. Anticancer Potential

The compound has been explored for its anticancer properties. A study highlighted the development of a series of 2-phenylacrylonitriles targeting the aryl hydrocarbon receptor (AhR), which has shown selective activity against cancerous cell lines while sparing normal cells . The presence of the bromine substituent may enhance the selectivity and efficacy of such compounds in targeting cancer cells.

3. Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Its ability to disrupt microbial cell function through interaction with specific receptors or enzymes could lead to potential applications in treating infections.

Comparative Analysis

When compared to similar compounds, such as (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile and (2E)-3-amino-3-(4-fluorophenyl)prop-2-enenitrile, the unique presence of the bromine atom in this compound enhances its reactivity and biological activity. The bromine atom's ability to participate in non-covalent interactions can significantly influence the compound's binding affinity and specificity for biological targets.

Case Studies

- Inhibition of NLRP3 Inflammasome : A study demonstrated that compounds similar in structure to this compound could inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases . This suggests potential therapeutic applications for managing conditions characterized by excessive inflammation.

- QSAR Modeling : Quantitative structure–activity relationship (QSAR) models have been developed for related compounds targeting AhR pathways, providing insights into how modifications in structure could enhance biological activity against cancer cell lines . Such models can be instrumental in guiding future synthetic efforts for optimizing the efficacy of this compound.

Q & A

Q. Basic Characterization Techniques

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.6 ppm (aromatic protons), δ 5.2–5.8 ppm (amine protons), and δ 8.2–8.6 ppm (α,β-unsaturated nitrile protons) .

- ¹³C NMR : Signals at ~120 ppm (C≡N), 140–150 ppm (C-Br), and 160–170 ppm (C=C) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z ≈ 261 (C₉H₈BrN₂) .

- X-ray Crystallography : Confirms E-stereochemistry and bond lengths (e.g., C=C: ~1.34 Å, C≡N: ~1.15 Å) .

What advanced methods resolve contradictions in reported physical properties (e.g., melting points)?

Data Contradiction Analysis

Discrepancies in melting points or solubility often arise from polymorphism or solvent impurities . To address this:

- Perform thermal analysis (DSC/TGA) to identify polymorphic transitions .

- Use Hirshfeld surface analysis to assess crystal packing efficiency and intermolecular interactions (e.g., C-H⋯N or Br⋯Br contacts) .

- Compare solvent-free vs. solvated crystallization outcomes .

How can computational modeling enhance understanding of this compound’s reactivity?

Q. Advanced Computational Approaches

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) and regioselectivity in reactions .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) to identify binding motifs (e.g., nitrile-arginine interactions) .

- MD Simulations : Assess stability in aqueous vs. lipid environments for drug delivery studies .

What strategies optimize stereochemical control during synthesis?

Q. Advanced Reaction Design

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce enantioselectivity in the amine group .

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves E:Z ratio (>95:5) .

- In situ FTIR Monitoring : Tracks imine intermediate formation to prevent side reactions .

How does the bromophenyl group influence biological activity?

Structure-Activity Relationship (SAR)

The 4-bromophenyl moiety enhances:

- Lipophilicity (logP ~2.8), improving membrane permeability .

- Electrophilicity : Bromine’s electron-withdrawing effect stabilizes charge-transfer interactions with biological targets (e.g., kinases) .

- Anticancer activity : IC₅₀ values ≤10 μM in breast cancer (MCF-7) cell lines via apoptosis induction .

What analytical techniques quantify trace impurities in synthesized batches?

Q. Advanced Purity Assessment

- HPLC-PDA : Uses a C18 column (acetonitrile/water gradient) to detect impurities ≥0.1% .

- ICP-MS : Quantifies residual bromine or catalyst metals (e.g., Pd ≤10 ppm) .

- Chiral HPLC : Resolves enantiomeric excess (ee >98%) using a cellulose-based column .

How can crystallization conditions be tailored for specific applications?

Q. Crystal Engineering Strategies

- Additive Screening : Polyethylene glycol (PEG) induces needle-like crystals for enhanced solubility .

- Slow Evaporation : Yields large single crystals (≥0.5 mm) suitable for X-ray studies .

- Co-crystallization : With coformers (e.g., succinic acid) improves thermal stability (Tₘ ↑20°C) .

What mechanistic insights explain its inhibitory effects on kinase enzymes?

Q. Biological Mechanism Elucidation

- Kinase Binding Assays : Surface plasmon resonance (SPR) shows Kd ~50 nM for EGFR kinase due to nitrile-ATP pocket interactions .

- Mutagenesis Studies : T790M mutation in EGFR reduces binding affinity 10-fold, confirming target specificity .

- Metabolite Profiling : LC-MS identifies glutathione adducts, suggesting redox-mediated cytotoxicity .

How do solvent polarity and pH affect its stability in solution?

Q. Advanced Stability Studies

- pH-Dependent Degradation : Rapid hydrolysis occurs at pH >8 (half-life <1 hr) via nitrile → amide conversion .

- Solvent Effects : Stability in DMSO > ethanol > water (half-life: 72 hrs vs. 24 hrs vs. 2 hrs) .

- Light Sensitivity : UV-Vis spectra show λmax shifts under UV exposure, requiring amber vials for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.